molecular formula C12H18BrN3O2S B7352696 4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine

4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine

Cat. No. B7352696
M. Wt: 348.26 g/mol
InChI Key: DEOWUQZSXIOXGX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound is also known as BRL-15572 and is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor.

Mechanism of Action

4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is different from the site where the neurotransmitter acetylcholine binds. This leads to an increase in the activity of the receptor, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific context in which the compound is used. In general, the compound has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased neurotransmitter release, improved cognitive function, and reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine in lab experiments is that it is a selective modulator of the α7 nicotinic acetylcholine receptor, meaning that it does not affect other receptors in the brain. This makes it a useful tool for studying the specific effects of this receptor on various physiological processes. One limitation of using this compound is that it is relatively new, and more research is needed to fully understand its effects and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine. One area of research is exploring its potential use in treating neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research is investigating the specific mechanisms by which the compound modulates the activity of the α7 nicotinic acetylcholine receptor. Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine involves several steps. The first step involves the reaction of 4-bromo-6-methylpyridin-2-amine with N-methylpyrrolidine to form N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-4-bromo-6-methylpyridin-2-amine. The second step involves the reaction of the intermediate product with N-bromosuccinimide to form the final product, this compound.

Scientific Research Applications

The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning, memory, and attention. Dysregulation of this receptor has been associated with various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. 4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine has been shown to modulate the activity of this receptor, making it a potential therapeutic agent for these disorders.

properties

IUPAC Name

4-bromo-6-methyl-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-9-6-10(13)7-12(15-9)14-8-11-4-3-5-16(11)19(2,17)18/h6-7,11H,3-5,8H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWUQZSXIOXGX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NCC2CCCN2S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)NC[C@H]2CCCN2S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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